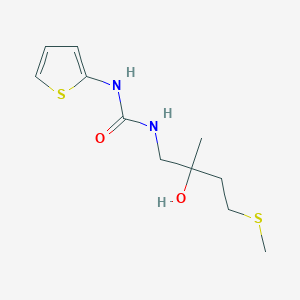

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S2/c1-11(15,5-7-16-2)8-12-10(14)13-9-4-3-6-17-9/h3-4,6,15H,5,7-8H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDUAEVNASPRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NC1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea typically involves the following steps:

-

Formation of the Hydroxy-Methylthio Butyl Intermediate

- Starting with a suitable precursor such as 2-methyl-2-butene, the hydroxy-methylthio butyl intermediate can be synthesized through a series of reactions including hydroboration-oxidation and thiolation.

Reaction Conditions: Hydroboration-oxidation is carried out using borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium. Thiolation involves the use of a thiol reagent such as methylthiol (CH3SH) under acidic conditions.

-

Coupling with Thiophene Urea

- The hydroxy-methylthio butyl intermediate is then coupled with a thiophene urea derivative through a nucleophilic substitution reaction.

Reaction Conditions: This step typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

-

Oxidation: : The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

-

Reduction: : The compound can be reduced to modify the thiophene ring or the urea group.

Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

-

Substitution: : The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Reagents and Conditions: Nucleophiles such as halides, amines, or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the hydroxy group can introduce a wide range of functional groups.

Scientific Research Applications

Enzyme Inhibition

One of the most significant applications of this compound is its role as a urease inhibitor. Urease is an enzyme associated with various medical conditions, including kidney stones and peptic ulcers. Inhibitors of urease are being extensively studied for their potential therapeutic benefits.

- Mechanism : The compound's structure allows it to interact with the urease active site, effectively blocking its activity.

- Research Findings : Studies have shown that derivatives of similar compounds exhibit potent urease inhibitory activity, making them candidates for further development as therapeutic agents against urease-related disorders .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structural features contribute to its effectiveness against various bacterial strains.

- Activity Spectrum : Preliminary studies suggest efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MICs) : The compound's MIC values are comparable to established antibiotics, indicating its potential as a lead compound in drug development for infectious diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer activities, particularly against human cancer cell lines.

- Case Study : In vitro studies demonstrated that the compound inhibits cell proliferation in breast cancer (MCF7) and liver cancer (HepG2) cell lines at concentrations above 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | >10 | Apoptosis induction |

| HepG2 | >10 | Cell cycle arrest |

Case Study 1: Urease Inhibition

A study focused on synthesizing various thiourea derivatives revealed that modifications to the side chains significantly influenced urease inhibition efficacy. The tested compounds demonstrated IC50 values indicating strong inhibition compared to standard reference compounds .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results indicated that it exhibited MIC values similar to those of conventional antibiotics, suggesting its viability as a treatment option for bacterial infections.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methylthio groups can form hydrogen bonds or engage in hydrophobic interactions, while the thiophene ring can participate in π-π stacking or other aromatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Thiophen-2-yl Group : The presence of a thiophen-2-yl moiety enhances π-π stacking interactions with biological targets, as seen in compounds like 5h and TTU9, which show activity against cancer and tuberculosis .

- Hydroxy and Methylthio Groups : The target compound’s 2-hydroxy-2-methyl-4-(methylthio)butyl chain may improve solubility compared to adamantyl or pyridinyl substituents (e.g., compound 40 in ). Methylthio groups are electron-rich and can modulate metabolic stability .

Key Insights :

- The target compound’s hydroxyl group may confer hydrogen-bonding capabilities, similar to morpholine substituents in XIN-10, which enhance target affinity .

- Methylthio substituents (as in the target compound) are underrepresented in the provided literature; however, sulfur atoms in similar compounds (e.g., TTU series) are critical for antitubercular activity .

Biological Activity

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of (thio)urea derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

- Molecular Formula : C12H20N2O2S

- Molecular Weight : 288.4 g/mol

- Structure : The compound features a hydroxy group, a methylthio group, and a thiophenyl urea moiety, contributing to its unique chemical characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating biochemical pathways.

- Receptor Binding : It may bind to various receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that (thio)urea derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal pathogens.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : Certain studies indicate that these compounds may reduce inflammation in various models.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of various thiourea derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and liver cancer cell lines, with IC50 values suggesting potent activity against these types .

- Antimicrobial Efficacy : In another investigation, the antimicrobial properties of several (thio)urea derivatives were assessed. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

- Mechanistic Studies : Research exploring the mechanism of action revealed that the compound may act by inhibiting specific kinases involved in cancer progression. This was demonstrated through assays measuring kinase activity in the presence of the compound .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving cyclization, alkylation, and urea coupling. Key steps include:

- Cyclization : Formation of intermediate heterocyclic structures using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid .

- Alkylation : Introduction of the hydroxy-methyl-methylthio-butyl group via ethyl derivatives under reflux conditions (e.g., ethanol or DMF) .

- Urea Coupling : Reaction with thiophen-2-yl isocyanate to form the final urea linkage. Catalysts such as palladium are critical for efficient coupling .

Optimization involves controlling temperature (60–100°C), solvent polarity, and purification methods (e.g., chromatography or recrystallization) to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

Use a combination of:

- NMR Spectroscopy : Analyze proton environments (e.g., hydroxy and methylthio groups) and urea NH signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₂₁N₂O₂S₂) and isotopic patterns .

- X-ray Crystallography : Resolve 3D conformation, hydrogen bonding, and steric effects of the thiophene and methylthio groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition Assays : Test against kinases or proteases linked to diseases like cancer, given the thiophene moiety’s role in target binding .

- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Molecular Docking : Simulate interactions with targets like EGFR or COX-2, focusing on hydrogen bonding (urea NH) and hydrophobic contacts (methylthio and thiophene groups) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .

- MD Simulations : Study conformational flexibility over 100+ ns trajectories to assess binding kinetics .

Q. What experimental strategies resolve contradictions in reported biological activities of similar urea derivatives?

- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers (e.g., conflicting IC₅₀ values) .

- Dose-Response Reproducibility : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Off-Target Profiling : Use proteome-wide screens to identify non-specific interactions that may explain discrepancies .

Q. How can the compound’s stability be assessed under varying storage and experimental conditions?

- Forced Degradation Studies : Expose to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .

- Long-Term Stability : Monitor purity over 6–12 months at –20°C and 4°C using HPLC with UV detection .

- Reactivity in Buffers : Test solubility and aggregation in PBS, DMSO, and cell culture media using dynamic light scattering (DLS) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug Design : Modify the hydroxy group with ester linkages to enhance membrane permeability .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve solubility and reduce hepatic first-pass metabolism .

- Pharmacokinetic Profiling : Measure Cmax, Tmax, and half-life in rodent models via LC-MS/MS .

Methodological Considerations for Data Validation

Q. How can researchers ensure reproducibility in synthetic protocols?

- Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and catalyst batches .

- Cross-Lab Validation : Collaborate with independent labs to verify yields and purity .

- Open Data Sharing : Deposit raw spectral data (NMR, HRMS) in repositories like Zenodo or Figshare .

Q. What statistical methods are appropriate for analyzing dose-response data?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare multiple treatment groups while controlling for Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.